molecular formula C9H7N3O3 B188174 7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid CAS No. 90323-16-3

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid

Cat. No. B188174
CAS RN: 90323-16-3
M. Wt: 205.17 g/mol
InChI Key: BXHBQLMTFKNEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a subject of considerable interest due to their wide applicability. The recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

properties

IUPAC Name

7-amino-2-oxo-1H-1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBQLMTFKNEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419924
Record name 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid

CAS RN

90323-16-3
Record name 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.